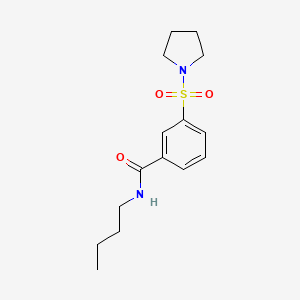
4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, also known as CBH, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. CBH belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
作用機序
The exact mechanism of action of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is not yet fully understood. However, studies have suggested that 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has also been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase, which are involved in the growth and replication of cancer cells.
Biochemical and Physiological Effects
4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide can reduce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell damage and death. 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has also been found to inhibit the expression of certain genes involved in inflammation, which can contribute to the development of cancer.
実験室実験の利点と制限
One of the advantages of using 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its low toxicity. 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been found to be relatively non-toxic to normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research and development of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. One of the potential future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the investigation of the potential of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide as a combination therapy with other anticancer agents. Furthermore, the development of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide analogs with improved solubility and selectivity can also be a potential future direction.
合成法
The synthesis of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the reaction of 2-chlorobenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder with a molecular weight of 343.8 g/mol.
科学的研究の応用
4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has shown promising results in various scientific research applications. One of the most significant applications of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is its potential as an anticancer agent. Studies have shown that 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide exhibits cytotoxic activity against different cancer cell lines such as breast, prostate, and lung cancer. 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
4-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-7-4-2-1-3-6(7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOMLBOQNYUYTK-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furazane-3-carbohydrazide, 4-amino-N2-(2-chlorobenzylideno)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)





![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)